2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride
Description
2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride is a pyrimidine derivative characterized by a hydroxyl group at position 5 of the pyrimidine ring and a 2-aminopropan-2-yl substituent at position 2. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-(2-aminopropan-2-yl)pyrimidin-5-ol;hydrochloride |
InChI |
InChI=1S/C7H11N3O.ClH/c1-7(2,8)6-9-3-5(11)4-10-6;/h3-4,11H,8H2,1-2H3;1H |
InChI Key |
INCZVCKJSVASDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC=C(C=N1)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This involves the condensation of benzylidene acetones with ammonium thiocyanates.
Ring Closure and Aromatization: The intermediate undergoes ring closure and aromatization to form the pyrimidine core.
Functional Group Modifications: Subsequent steps include S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfonyl compounds.
Reduction: Reduction of functional groups to amines or alcohols.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties.
Biological Research: The compound is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may be used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-Aminopropan-2-yl)pyrimidin-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit prolyl-4-hydroxylase, an enzyme involved in collagen synthesis, which may explain its antifibrotic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s pyrimidine backbone and substituent patterns are critical to its physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Physicochemical and Functional Insights
Hydroxyl Group vs. Methoxy Group: The hydroxyl group in the target compound increases hydrophilicity compared to the methoxy-substituted analog in . This difference may influence membrane permeability and metabolic stability .
Aminoalkyl vs. Piperazinyl Substituents: The 2-aminopropan-2-yl group provides a branched amine, which may enhance steric hindrance compared to the linear piperazinyl group in . This could affect binding affinity in receptor-targeted applications .
Pharmaceutical Relevance: The ceritinib impurity () shares the pyrimidin-5-ol motif, underscoring the scaffold’s role in tyrosine kinase inhibitor synthesis. The target compound may serve a similar role as a synthetic intermediate .
Research and Commercial Availability
- Synthesis and Purity : and indicate that analogs like the methoxy-dihydro derivative are produced in high-purity grades (99.9%+), implying rigorous synthetic protocols applicable to the target compound .
- Commercial Demand : Structural analogs are marketed as building blocks for drug discovery (e.g., Enamine Ltd’s catalog in ), suggesting a niche but growing demand for pyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
